molecular formula C21H20N2O5 B3744013 N,N'-(carbonyldi-3,1-phenylene)bis(N-acetylacetamide)

N,N'-(carbonyldi-3,1-phenylene)bis(N-acetylacetamide)

Cat. No. B3744013
M. Wt: 380.4 g/mol
InChI Key: OJJPXSWPXDLHFZ-UHFFFAOYSA-N
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Description

N,N'-(carbonyldi-3,1-phenylene)bis(N-acetylacetamide) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bis-amide compound that is commonly referred to as CDP. The chemical structure of CDP consists of two acetylacetamide groups connected by a phenylene linker.

Scientific Research Applications

CDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, CDP has been shown to exhibit significant antimicrobial activity against various strains of bacteria and fungi. It has also been studied for its potential use as an anticancer agent. In material science, CDP has been used to synthesize new polymers and materials with unique properties. In catalysis, CDP has been used as a catalyst in various chemical reactions, including the synthesis of esters and amides.

Mechanism of Action

The mechanism of action of CDP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. In antimicrobial activity, CDP is thought to disrupt the cell membrane of bacteria and fungi, leading to cell death. In anticancer activity, CDP is believed to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CDP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CDP can inhibit the growth of various strains of bacteria and fungi, as well as induce apoptosis in cancer cells. In vivo studies have shown that CDP can reduce the growth of tumors in animal models and exhibit anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDP is its high yield and stability under normal laboratory conditions. It is also relatively easy to synthesize and purify. However, one of the limitations of CDP is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of CDP is not fully understood, which can make it challenging to optimize its use in certain applications.

Future Directions

There are several future directions for the study of CDP. One area of interest is the development of new derivatives of CDP with improved solubility and activity. Another area of interest is the optimization of CDP as an anticancer agent, including the development of new drug delivery systems. Additionally, the use of CDP as a catalyst in various chemical reactions is an area of ongoing research. Finally, the study of the mechanism of action of CDP and its effects on various cellular processes is an important area of future research.

properties

IUPAC Name

N-acetyl-N-[3-[3-(diacetylamino)benzoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-13(24)22(14(2)25)19-9-5-7-17(11-19)21(28)18-8-6-10-20(12-18)23(15(3)26)16(4)27/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJPXSWPXDLHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)N(C(=O)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(carbonyldibenzene-3,1-diyl)bis(N-acetylacetamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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